3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that integrates piperidine and imidazole moieties, suggesting potential biological activity. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This structure is characterized by a piperidine ring attached to an imidazole derivative, which is a common feature in many biologically active compounds.
The biological activity of this compound can be attributed to its interaction with various biological targets. The imidazole ring may facilitate binding to enzymes or receptors involved in key biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation: It could interact with neurotransmitter receptors, affecting signaling pathways involved in neurological functions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity: Many imidazole derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties: Some studies suggest that imidazole-containing compounds can exhibit antibacterial and antifungal activities.
- Neuroprotective Effects: Certain derivatives have been investigated for their potential to protect neuronal cells from damage.
Anticancer Activity
A study examining the structure-activity relationship (SAR) of imidazole derivatives found that modifications to the piperidine and benzonitrile components significantly enhanced anticancer properties in vitro. For instance, compounds with specific substitutions on the phenyl ring exhibited higher cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
In a neuropharmacological study, a related imidazole derivative demonstrated protective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-[4-[(2-phenylimidazol-1-yl)methyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-16-19-5-4-8-21(15-19)23(28)26-12-9-18(10-13-26)17-27-14-11-25-22(27)20-6-2-1-3-7-20/h1-8,11,14-15,18H,9-10,12-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNVDLNHOCLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.